Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse pharmacological activities and potential therapeutic applications .
Preparation Methods
The synthesis of methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with appropriate aldehydes . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Pyrimido[1,2-a]benzimidazole derivatives: These compounds are closely related and often studied for their pharmacological potential.
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct biological activities and applications .
Biological Activity
Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H21N3O2
- Molecular Weight : 347.41 g/mol
- CAS Number : 724737-00-2
Antitumor Activity
Research indicates that derivatives of the compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain synthesized analogs showed IC50 values in the micromolar range against human cancer cell lines such as HCT-116 and PC-3, suggesting potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate effectiveness against Gram-positive bacteria, with varying degrees of inhibition depending on the specific derivative and concentration used. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In vivo studies have shown that this compound exhibits anti-inflammatory properties. It has been tested in models of carrageenan-induced paw edema, where it significantly reduced inflammation compared to control groups .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Antioxidant Activity : It demonstrates radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related damage .
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl and pyrimidine rings can enhance biological activity. For example:
- Electron-Withdrawing Groups : The introduction of halogens increases potency against certain cancer types.
- Alkyl Substituents : Variations in alkyl chain length and branching can affect solubility and bioavailability .
Data Tables
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | IC50 values in micromolar range | |
Antimicrobial | Effective against Gram-positive | |
Anti-inflammatory | Significant edema reduction |
Case Studies
-
Antitumor Efficacy Study :
- A series of derivatives were synthesized and screened for antiproliferative activity against HCT-116 and PC-3 cell lines. Results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity.
-
Antimicrobial Evaluation :
- In vitro tests demonstrated that methyl 2-methyl-4-phenyl derivatives had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus, highlighting their potential as antibacterial agents.
-
Inflammation Model :
- In a carrageenan-induced paw edema model in rats, the compound significantly reduced paw swelling compared to untreated controls, suggesting its utility in managing inflammatory conditions.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H17N3O2/c1-12-16(18(23)24-2)17(13-8-4-3-5-9-13)22-15-11-7-6-10-14(15)21-19(22)20-12/h3-11,17H,1-2H3,(H,20,21) |
InChI Key |
GSVAQPRHUJBYPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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